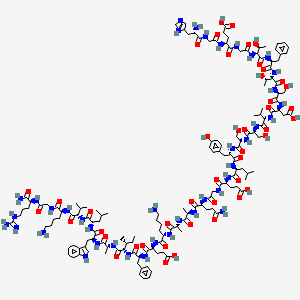

H-His-Gly-Glu-Gly-aThr-Phe-aThr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-D-Ala-D-Ala-Lys-Glu-Phe-aIle-D-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound , H-His-Gly-Glu-Gly-aThr-Phe-aThr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-D-Ala-D-Ala-Lys-Glu-Phe-aIle-D-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2, is a complex peptide consisting of 30 amino acids, including both natural and non-natural residues. This peptide features a sequence that may contribute to its biological functions, potentially influencing various physiological processes such as signaling, enzymatic activity, and structural integrity in biological systems. The presence of D-amino acids, which are less common in natural proteins, suggests that this compound might exhibit unique properties compared to its L-amino acid counterparts.

Albiglutide works by mimicking the actions of the natural GLP-1 hormone. When it binds to the GLP-1 receptor on pancreatic beta cells, it stimulates insulin secretion, particularly in response to high blood sugar levels. Additionally, it slows down gastric emptying, leading to delayed sugar absorption into the bloodstream.

Unlike other GLP-1 agonists, albiglutide's structure limits its penetration across the blood-brain barrier. This may explain the observed lower impact on weight loss compared to other drugs in this class.

Albiglutide is generally well-tolerated, but some side effects can occur, including:

- Upper respiratory tract infections

- Diarrhea

- Nausea

- Injection site reactions

It's important to note that albiglutide was withdrawn from the market due to commercial reasons, not safety concerns [].

Further considerations:

- Contraindications: Albiglutide should not be used in individuals with a history of medullary thyroid carcinoma or severe allergic reactions to the drug.

- Drug interactions: Potential interactions with other medications exist; consulting a healthcare professional is crucial before starting albiglutide.

Efficacy for Glycemic Control

Several large-scale clinical trials, collectively known as the HARMONY trials, investigated the effectiveness of albiglutide in improving glycemic control. These trials involved over 5,000 participants with type 2 diabetes []. The studies compared albiglutide against placebo, other diabetes medications, and even combinations of medications. Results showed that albiglutide produced clinically significant reductions in HbA1c levels (a measure of long-term blood sugar control) compared to placebo [].

Further research explored albiglutide's potential to simplify treatment regimens for patients already on multiple medications. A study published in Diabetes Care investigated substituting prandial insulin with albiglutide in patients with inadequately controlled type 2 diabetes. The findings demonstrated that albiglutide, when combined with basal insulin, could achieve similar glycemic control as a regimen with multiple daily insulin injections [].

Safety Profile

Safety assessments are a crucial aspect of scientific research on new medications. An integrated analysis of data from seven phase 3 clinical trials evaluated the safety of albiglutide compared to various other diabetes medications or placebo []. The analysis concluded that albiglutide did not have an increased risk of cardiovascular or renal adverse events compared to the control groups. However, it did show a higher incidence of diarrhea and injection-site reactions compared to all comparators, although nausea and vomiting were not significantly increased [].

- Hydrolysis: This reaction involves the cleavage of peptide bonds by water, typically facilitated by enzymes like proteases.

- Synthesis Reactions: The formation of this peptide can occur through solid-phase peptide synthesis or liquid-phase synthesis methods, often utilizing coupling reagents to facilitate amide bond formation.

- Modification Reactions: Post-synthetic modifications such as phosphorylation or glycosylation can occur, altering the peptide's properties and functionality.

The biological activity of this compound is likely influenced by its amino acid composition and sequence. Peptides with similar structures often exhibit activities such as:

- Hormonal Activity: Certain sequences can mimic hormone functions, influencing metabolic pathways.

- Neurotransmission: Peptides can act as neurotransmitters or neuromodulators in the nervous system.

- Antimicrobial Properties: Some peptides possess the ability to disrupt microbial membranes, providing potential therapeutic applications.

The synthesis of this peptide can be achieved through various methods:

- Solid-Phase Peptide Synthesis (SPPS): This widely used method allows for the stepwise assembly of peptides on a solid support, facilitating purification after each coupling step.

- Liquid-Phase Synthesis: Involves synthesizing peptides in solution, which may be more suitable for shorter sequences or specific modifications.

- Multicomponent Reactions (MCRs): Recent advancements have shown that MCRs can efficiently synthesize complex peptides by combining multiple reactants in a single reaction vessel, enhancing yield and reducing reaction time .

This peptide holds potential applications across various fields:

- Pharmaceuticals: As a candidate for drug development targeting specific biological pathways.

- Biotechnology: Utilized in the design of biosensors or as a component in drug delivery systems.

- Research: Serving as a tool for studying protein interactions and functions within cellular environments.

Interaction studies are crucial for understanding how this peptide behaves in biological systems:

- Receptor Binding Studies: Investigating how the peptide interacts with specific receptors can elucidate its potential signaling pathways.

- Enzyme Interaction: Understanding how this peptide may inhibit or activate certain enzymes will provide insights into its metabolic roles.

- Cellular Uptake Studies: Examining how cells internalize this peptide can reveal mechanisms of action and bioavailability.

Several compounds share structural similarities with the described peptide. Here are some notable examples:

| Compound Name | Structure Similarities | Unique Features |

|---|---|---|

| Substance P | Contains similar amino acids; involved in pain signaling | Neurotransmitter role |

| Bradykinin | Peptide with multiple amino acids; involved in vasodilation | Mediates inflammatory responses |

| Glutathione | Tripeptide structure; antioxidant properties | Key role in cellular detoxification |

These compounds highlight the uniqueness of the described peptide due to its specific sequence and combination of D-amino acids, which may enhance stability and alter biological activity compared to traditional peptides composed solely of L-amino acids.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Drug Indication

Eperzan is indicated for the treatment of type 2 diabetes mellitus in adults to improve glycaemic control as: MonotherapyWhen diet and exercise alone do not provide adequate glycaemic control in patients for whom use of metformin is considered inappropriate due to contraindications or intolerance. Add-on combination therapyIn combination with other glucose-lowering medicinal products including basal insulin, when these, together with diet and exercise, do not provide adequate glycaemic control (see section 4. 4 and 5. 1 for available data on different combinations).

Treatment of type II diabetes mellitus

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Albiglutide is included in the database.

Tanzeum is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus. /Included in US product label/

EXPL THER Rats were treated with albiglutide and subjected to 30 min myocardial ischemia followed by 24 hr reperfusion. Left ventricle infarct size, hemodynamics, function and energetics were determined. In addition, cardiac glucose disposal, carbohydrate metabolism and metabolic gene expression were assessed. Albiglutide significantly reduced infarct size and concomitantly improved post-ischemic hemodynamics, cardiac function and energetic parameters. Albiglutide markedly increased both in vivo and ex vivo cardiac glucose uptake while reducing lactate efflux. Analysis of metabolic substrate utilization directly in the heart showed that albiglutide increased the relative carbohydrate versus fat oxidation which in part was due to an increase in both glucose and lactate oxidation. Metabolic gene expression analysis indicated upregulation of key glucose metabolism genes in the non-ischemic myocardium by albiglutide. Albiglutide reduced myocardial infarct size and improved cardiac function and energetics following myocardial I/R injury.

Mechanism of Action

Tanzeum is an agonist of the GLP-1 receptor and augments glucose-dependent insulin secretion. Tanzeum also slows gastric emptying.

Absorption Distribution and Excretion

11 L.

67 mL/h.

/MILK/ It is not known whether albiglutide is distributed into milk in humans ... .

Albiglutide is a glucagon-like peptide-1 analogue composed of tandem copies of modified human glucagon-like peptide-1 (7-36) coupled to recombinant human albumin that is approved in adults for the treatment of type 2 diabetes mellitus. After subcutaneous administration, albiglutide is likely primarily absorbed via the lymphatic circulation, with maximum concentrations being reached in 3 to 5 days; steady-state exposures are achieved following approximately 4 to 5 weeks of once-weekly administration. The elimination half-life of albiglutide is approximately 5 days. Clearance of albiglutide is 67 mL/h with between-subject variability of 34.9%; no covariates have been identified that would require dose adjustment of albiglutide. Albiglutide lowers the fasting plasma glucose and reduces postprandial glucose excursions. In addition, beta-cell secretion is enhanced by albiglutide during hyperglycemia, whereas secretion is suppressed during hypoglycemia; alpha-cell response to hypoglycemia is not impaired by albiglutide. Albiglutide does not prolong the corrected QT interval but has a modest effect on heart rate in patients with type 2 diabetes mellitus. Dose adjustment is not suggested in patients with renal impairment, but experience in patients with severe renal impairment is very limited, and it is recommended that albiglutide be used with care in such patients due to an increased frequency of diarrhea, nausea, and vomiting. No clinically relevant drug interactions have been observed in clinical trials.

Following SC administration of a single 30-mg dose to subjects with type 2 diabetes mellitus, maximum concentrations of albiglutide were reached at 3 to 5 days post-dosing. The mean peak concentration (C max) and mean area under the time-concentration curve (AUC) of albiglutide were 1.74 mcg/mL and 465 mcg.h/mL, respectively, following a single dose of 30 mg albiglutide in type 2 diabetes mellitus subjects. Steady-state exposures are achieved following 4 to 5 weeks of once-weekly administration. Exposures at the 30-mg and 50-mg dose levels were consistent with a dose-proportional increase. Similar exposure is achieved with SC administration of albiglutide in the abdomen, thigh, or upper arm. The absolute bioavailability of albiglutide following SC administration has not been evaluated. The mean estimate of apparent volume of distribution of albiglutide following SC administration is 11 L. As albiglutide is an albumin fusion molecule, plasma protein binding has not been assessed. The mean apparent clearance of albiglutide is 67 mL/hr with an elimination half-life of approximately 5 days, making albiglutide suitable for once-weekly administration.

Metabolism Metabolites

Albiglutide is a protein for which the expected metabolic pathway is degradation to small peptides and individual amino acids by ubiquitous proteolytic enzymes. Classical biotransformation studies have not been performed. Because albiglutide is an albumin fusion protein, it likely follows a metabolic pathway similar to native human serum albumin which is catabolized primarily in the vascular endothelium.

FDA Medication Guides

Albiglutide

INJECTABLE;INJECTION

GLAXOSMITHKLINE LLC

12/20/2017

Drug Warnings

/BOX WARNING/ Carcinogenicity of albiglutide could not be assessed in rodents, but other glucagon-like peptide-1 (GLP-1) receptor agonists have caused thyroid C-cell tumors in rodents at clinically relevant exposures. Human relevance of GLP-1 receptor agonist induced C-cell tumors in rodents has not been determined. It is unknown whether Tanzeum causes thyroid C-cell tumors, including medullary thyroid carcinoma (MTC), in humans.

In patients treated with GLP-1 receptor agonists, there have been postmarketing reports of acute renal failure and worsening of chronic renal failure, which may sometimes require hemodialysis. Some of these events were reported in patients without known underlying renal disease. Use caution when initiating or escalating doses of Tanzeum in patients with renal impairment.

Serious hypersensitivity reactions (pruritus, rash, dyspnea) have been reported in patients receiving albiglutide.1 If a hypersensitivity reaction occurs, albiglutide should be discontinued and the patient should be treated according to the standard of care and monitored until manifestations resolve.

For more Drug Warnings (Complete) data for Albiglutide (14 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of albiglutide following subcutaneous administration is 5 days, making the drug suitable for once-weekly administration.

Use Classification

Human Drugs -> EU pediatric investigation plans

Methods of Manufacturing

Preparation: C. A. Rosen, W. A. Haseltine, World Intellectual Property Organization patent 03059934; C. A. Rosen et al., USA patent 7141547 (2003, 2006 both to Human Genome Sciences).

Storage Conditions

Interactions

To review drug interaction studies of glucagon-like peptide-1 receptor agonists (GLP-1RAs) and concurrent oral medications. PubMed was searched (to December 5, 2011) using the terms exenatide, liraglutide, albiglutide, and lixisenatide. The AUCs of acetaminophen and lovastatin were decreased after exenatide administration and those of lisinopril and digoxin were decreased after liraglutide administration. In 10 studies, GLP-1RAs decreased the C(max) and, in 14 studies, prolonged the t(max) of study drug. Pharmacokinetic properties of drugs and differences in study design can explain differences in interaction potential. GLP-1RAs may produce clinically significant interactions with drugs that require achievement of target peak concentrations or a rapid onset of action. Studies in patients with type 2 diabetes are needed to further assess and allow comparison of several GLP-1RA agents' impact on steady-state pharmacokinetics and pharmacodynamics of concomitant oral medications.